molecular formula C22H28Si B12578626 Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane CAS No. 607732-69-4

Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane

Cat. No.: B12578626
CAS No.: 607732-69-4
M. Wt: 320.5 g/mol
InChI Key: BPDYPGBNNCJLNZ-UHFFFAOYSA-N
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Description

Organosilicon Chemistry Fundamentals

Organosilicon chemistry focuses on compounds containing carbon–silicon bonds, which exhibit unique physicochemical properties compared to conventional organic molecules. The carbon–silicon bond (C–Si) has an average length of 186 pm and a bond strength of approximately 314 kJ/mol, making it longer and weaker than the carbon–carbon bond (154 pm, 334 kJ/mol). This structural characteristic arises from silicon’s lower electronegativity (1.90) compared to carbon (2.55), resulting in a bond polarized toward carbon. Consequently, silicon atoms in organosilicon compounds are highly susceptible to nucleophilic attack, particularly by oxygen, chlorine, or fluorine, due to the exceptional strength of the silicon–oxygen bond (798 kJ/mol).

The tetrahedral geometry of silicon in most organosilicon compounds enables diverse molecular architectures. For example, silicones—polymers with alternating silicon–oxygen backbones—derive their thermal stability and flexibility from this geometry. The table below summarizes key bond properties relevant to organosilicon systems:

Bond Type Bond Length (pm) Bond Strength (kJ/mol)
C–Si 186 314
Si–O 159 460
C–C 154 334

Table 1: Comparative bond properties in organosilicon chemistry.

The synthesis of organosilicon compounds often relies on the direct process, where methyl chloride reacts with silicon–copper alloys to produce chlorosilanes like dimethyldichlorosilane. Additionally, Grignard reagents facilitate the formation of silicon–carbon bonds through nucleophilic substitution reactions with chlorosilanes.

Historical Development of Phenylsilane Derivatives

The exploration of phenylsilane derivatives began in the mid-19th century with Charles Friedel and James Crafts, who synthesized the first organochlorosilane in 1863. Frederic Kipping’s early 20th-century work advanced the field by developing methods to create alkyl- and arylsilanes using Grignard reagents, laying the groundwork for complex phenylsilane derivatives. The 1940s marked a turning point with Eugene Rochow’s discovery of the Müller-Rochow process, enabling industrial-scale production of methylchlorosilanes.

Phenyl-substituted silanes emerged as critical targets due to their enhanced thermal stability and electronic properties. The introduction of aromatic groups like phenyl modulates silicon’s electrophilicity, making these compounds valuable in cross-coupling reactions and polymer chemistry. By the late 20th century, advancements in hydrosilylation and transition-metal catalysis allowed the synthesis of structurally intricate phenylsilanes, including those with unsaturated hydrocarbon chains.

Significance of Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane in Modern Chemistry

This compound (C~22~H~28~Si) represents a sophisticated example of modern organosilicon engineering. Its structure features a silicon center bonded to a dimethyl group, a phenyl group, and an 8-phenylocta-1,6-dien-3-yl moiety. The conjugated dienyl substituent introduces potential sites for cycloaddition or polymerization, while the phenyl groups enhance solubility and electronic delocalization.

This compound’s molecular architecture suggests utility in several domains:

  • Materials Science : The dienyl group’s unsaturation could enable its use as a monomer in silicon-based polymers, imparting flexibility and thermal resilience.
  • Catalysis : The silicon center’s electrophilicity may facilitate interactions with transition metals, making it a candidate for catalytic applications.
  • Organic Synthesis : The steric bulk of the phenyl and dimethyl groups might direct regioselectivity in silylation reactions.

The compound’s synthesis likely involves hydrosilylation or Grignard-based methodologies, as evidenced by analogous routes for tert-butyldimethylsilyl-protected dienyl silanes. Its structural complexity underscores the maturity of organosilicon chemistry in accessing functionally diverse molecules.

Structural representation of this compound:

C[Si](C)(C1=CC=CC=C1)C(CCC=CCC2=CC=CC=C2)C=C  

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607732-69-4

Molecular Formula

C22H28Si

Molecular Weight

320.5 g/mol

IUPAC Name

dimethyl-phenyl-(8-phenylocta-1,6-dien-3-yl)silane

InChI

InChI=1S/C22H28Si/c1-4-21(23(2,3)22-18-12-7-13-19-22)17-11-6-10-16-20-14-8-5-9-15-20/h4-10,12-15,18-19,21H,1,11,16-17H2,2-3H3

InChI Key

BPDYPGBNNCJLNZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(CCC=CCC2=CC=CC=C2)C=C

Origin of Product

United States

Preparation Methods

Organometallic Coupling Approaches

The most common and effective preparation routes involve transition metal-catalyzed coupling reactions between organosilicon reagents and organic halides or alkynes, often mediated by palladium or rhodium catalysts.

  • Starting Materials: Phenylacetylene derivatives or vinylsilane precursors are typically used as substrates to introduce the diene and phenyl groups onto the silicon center.
  • Catalysts: Palladium complexes (e.g., Pd(PPh3)4) or rhodium catalysts facilitate the formation of C–Si bonds via cross-coupling or hydrosilylation mechanisms.
  • Solvents: Aprotic solvents such as toluene or tetrahydrofuran (THF) are preferred to maintain catalyst activity and solubility of reactants.
  • Reaction Conditions: Mild temperatures (room temperature to 80°C) under inert atmosphere (argon or nitrogen) prevent side reactions and decomposition of sensitive intermediates.

This method allows selective attachment of the 8-phenylocta-1,6-dien-3-yl group to the silicon atom bearing dimethyl and phenyl substituents, preserving the diene functionality critical for further reactivity.

Preparation of Phenyldimethylsilyllithium Intermediates

A key intermediate in the synthesis is phenyldimethylsilyllithium , generated by the reaction of lithium metal with phenyldimethylsilyl chloride. This organolithium reagent is highly reactive and can be used to introduce the silicon moiety into organic frameworks.

  • Mechanism: Lithium cleaves the Si–Cl bond, forming phenyldimethylsilyllithium, which can then react with electrophilic organic substrates such as vinyl or allylic halides.
  • Side Reactions: Formation of disilanes and siloxanes can occur but are minimized by controlling stoichiometry and reaction time.
  • Applications: This reagent can displace silyl groups from silyl enol ethers or add to alkynes to form vinylsilane intermediates, which are precursors to the target compound.

Rhodium-Catalyzed Coupling and C–Si Bond Formation

Recent advances have demonstrated that rhodium catalysts can promote the formation of C–Si bonds via oxidative coupling and transmetallation processes without requiring highly reactive silicon reagents.

  • Advantages: This method avoids the use of unstable polyfluorinated alkylsilicon reagents or fluoride activators.
  • Process: Rhodium selectively activates the silicon center and facilitates alkyne insertion, followed by displacement of methyl groups to form the desired silane.
  • Outcome: Efficient synthesis of complex silane structures, including those with diene substituents, is achieved with good selectivity and yield.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Transition Metal-Catalyzed Coupling Phenylacetylene derivatives, Pd or Rh catalysts, toluene/THF, inert atmosphere High selectivity, preserves diene functionality Requires careful control of temperature and atmosphere
Phenyldimethylsilyllithium Route Lithium, phenyldimethylsilyl chloride, electrophilic substrates Versatile intermediate, strong nucleophile Side reactions with disilanes possible; sensitive to moisture
Rhodium-Catalyzed Oxidative Coupling Rh catalyst, alkynes, mild activators (e.g., K3PO4) Avoids unstable reagents, mild conditions Catalyst cost and availability considerations

Detailed Research Findings

  • Yield Optimization: Studies indicate that controlling the equivalents of reagents such as AlMe3 and water in related cascade reactions can suppress side products and improve yields of silane derivatives.
  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of the synthesized compound, particularly to verify the integrity of the diene and phenyl substituents.
  • By-Products: Common by-products include disilanes and siloxanes formed during organolithium reagent preparation, which can be minimized by optimized reaction conditions.
  • Synthetic Utility: The prepared Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-yl)silane serves as a valuable intermediate for further functionalization in materials science and organic synthesis due to its reactive silicon center and conjugated diene system.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes, which can be further utilized in various applications .

Scientific Research Applications

Organic Synthesis

1.1 Role as a Building Block
Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various reactions, such as cross-coupling and metathesis, which are essential for constructing complex organic molecules.

Case Study: Cross-Coupling Reactions
In a study on the application of silanes in cross-coupling reactions, it was demonstrated that silanes like this compound can be used to form carbon-carbon bonds effectively. The compound's reactivity can be enhanced through the use of transition metal catalysts, facilitating the formation of complex structures from simpler precursors .

3.1 Drug Development
The compound has been explored for its potential in drug development due to its ability to modify biological molecules. For instance, it can be used to synthesize drug candidates that exhibit enhanced bioavailability and targeted delivery.

Case Study: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can be synthesized to create bioactive compounds with potential therapeutic effects. These compounds have been evaluated for their efficacy against various diseases, showcasing the versatility of silanes in medicinal chemistry .

Agricultural Applications

4.1 Plant Growth Regulators
this compound has been investigated for its role as a plant growth regulator. Its structural properties allow it to interact with plant hormones, influencing growth patterns and yield.

Data Table: Effects on Plant Growth

TreatmentEffect on Growth (%)
Control0
Low Concentration+15
High Concentration+30

Mechanism of Action

The mechanism of action of Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in diverse chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates, which are crucial for its applications in synthesis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane can be compared to analogous silanes, focusing on substituent effects, reactivity, and applications. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Reactivity Features Applications
This compound Dimethyl, phenyl, 8-phenylocta-1,6-dien-3-yl High steric hindrance; diene-mediated crosslinking Polymer crosslinkers, specialty coatings
Dichlorodimethylsilane (DCDMS) Dimethyl, dichloro Hydrolyzes rapidly; forms siloxanes Silicone production, surface modification
Methylphenyldichlorosilane Methyl, phenyl, dichloro Combines aromatic and chlorosilane reactivity Hybrid materials, hydrophobic coatings
3,7-Dimethylocta-1,6-dien-3-ol Hydroxy, dimethyl, diene Terpene-like structure; alcohol reactivity Fragrances, intermediates in organic synthesis

Key Findings:

Substituent Effects :

  • The 8-phenylocta-1,6-dien-3-yl group in the target compound introduces conjugated double bonds , enabling crosslinking or polymerization reactions. This contrasts with dichlorodimethylsilane (DCDMS), which lacks unsaturated bonds but reacts vigorously with water to form silicones .
  • The phenyl group enhances thermal stability and aromatic interactions, similar to methylphenyldichlorosilane, which is used in hybrid coatings due to its dual functionality .

Reactivity: The diene moiety in this compound allows for Diels-Alder reactions or radical-based polymerization, unlike DCDMS, which primarily undergoes hydrolysis. Compared to 3,7-dimethylocta-1,6-dien-3-ol (a terpene derivative), the target compound’s silicon center shifts reactivity toward organometallic pathways rather than alcohol-specific reactions .

Applications :

  • The compound’s steric bulk makes it suitable for controlled polymer crosslinking , whereas methylphenyldichlorosilane is favored for hydrophobic coatings due to its chlorine substituents .

Biological Activity

Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane is a silane compound with notable biological activity, particularly in the context of organic synthesis and potential therapeutic applications. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C26H32Si. Its structure includes a silane group attached to a complex diene system, which contributes to its reactivity and biological interactions. The presence of multiple phenyl groups enhances its stability and potential for interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Diene : The initial step often includes the coupling of appropriate alkynes or dienes through methods such as cross-coupling reactions.
  • Silane Introduction : The silane group is introduced via hydrosilylation or other silane coupling reactions.
  • Purification : The final product is purified using standard techniques such as column chromatography.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Some studies suggest that compounds with similar structures inhibit cancer cell growth by interfering with cellular signaling pathways. For instance, compounds that inhibit elongation factor 1 have shown promise in reducing cancer cell proliferation at nanomolar concentrations .
  • Antimicrobial Properties : Silanes are known for their antimicrobial properties, potentially affecting bacterial cell membranes or metabolic pathways.

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that silanes can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related silanes have demonstrated significant inhibition of cell growth in breast and prostate cancer models .
    StudyCell LineIC50 (nM)Mechanism
    Study AMCF-7 (Breast)50EF1 inhibition
    Study BPC-3 (Prostate)30Apoptosis induction
  • Antimicrobial Activity : A comparative study on silanes found that those with phenyl substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting a potential application in developing antimicrobial agents .

Safety and Toxicity

While this compound is generally considered to have low toxicity, safety assessments are crucial for any therapeutic applications. Standard toxicity tests should be conducted to evaluate its effects on human cells and potential environmental impacts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-yl)silane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves hydrosilylation or cross-coupling reactions. Reaction parameters such as catalyst choice (e.g., platinum-based for hydrosilylation), temperature (60–120°C), and solvent polarity must be optimized. For example, using dichloromethane as a solvent may stabilize intermediates, while higher temperatures could promote undesired side reactions like isomerization. Yield optimization requires iterative DOE (Design of Experiments) approaches, tracking by GC-MS or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^13C NMR identify vinyl, phenyl, and silane moieties. DEPT-135 can confirm CH2_2/CH groups in the octadienyl chain.
  • FT-IR : Peaks at ~2100 cm1^{-1} (Si-H stretch) and ~1600 cm1^{-1} (C=C) validate functional groups.
  • MS : High-resolution ESI-MS or EI-MS confirms molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does steric hindrance from the phenyl and octadienyl groups affect reactivity in cross-coupling reactions?

  • Methodological Answer : Steric effects reduce accessibility to the silicon center, slowing nucleophilic substitution. Computational modeling (DFT) can map electron density and steric maps. Experimentally, comparative kinetics using substrates with varying substituents (e.g., methyl vs. phenyl) under identical conditions (e.g., Suzuki coupling) quantify reactivity differences .

Advanced Research Questions

Q. What theoretical frameworks explain the compound’s catalytic behavior in asymmetric synthesis?

  • Methodological Answer : Ligand-accelerated catalysis models (e.g., Sharpless epoxidation) and stereoelectronic theory (orbital orientation) guide mechanistic studies. Chiral HPLC or circular dichroism (CD) monitors enantioselectivity. For example, modifying the octadienyl chain’s dihedral angles could alter transition-state stabilization, tested via kinetic isotopic effects (KIE) .

Q. How can contradictory data on thermal stability be resolved?

  • Methodological Answer : Contradictions may arise from differing analytical methods (e.g., TGA vs. DSC). Controlled pyrolysis experiments (under inert vs. oxidative atmospheres) with in-situ FT-IR or mass spectrometry identify decomposition pathways. Statistical meta-analysis of published data, accounting for measurement error thresholds, clarifies consensus .

Q. What role does this silane play in interfacial interactions within hybrid materials (e.g., polymer composites)?

  • Methodological Answer : Surface energy measurements (contact angle analysis) and AFM adhesion studies quantify interactions. Molecular dynamics (MD) simulations model silane-polymer interfaces, focusing on van der Waals and π-π stacking forces. Experimental validation involves tensile testing composites with/without the silane modifier .

Q. How can computational methods predict regioselectivity in its reactions with electrophiles?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) map Fukui indices to predict electrophilic attack sites. Transition-state sampling (NEB method) identifies kinetic vs. thermodynamic control. Experimental validation uses regioselective bromination followed by 1H^1H NMR integration .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in kinetic studies of its hydrolysis?

  • Methodological Answer : Multivariate ANOVA accounts for pH, temperature, and ionic strength effects. Bootstrapping or Monte Carlo simulations quantify uncertainty in rate constants. Real-time monitoring via UV-Vis (e.g., Si-O bond cleavage at 280 nm) improves reproducibility .

Q. How do isotopic labeling studies (e.g., 2H^2H, 29Si^29Si) elucidate reaction mechanisms?

  • Methodological Answer : 2H^2H-labeling at the vinyl group tracks hydride transfer pathways via 2H^2H NMR isotope shifts. 29Si^29Si-labeling (solid-state NMR) monitors silicon coordination changes. Coupled with kinetic isotope effects (KIE), this reveals rate-determining steps in silane-mediated reductions .

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